molecular formula C24H28N4O7 B12493063 Ethyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Ethyl 2-(morpholin-4-yl)-5-({[2-(morpholin-4-yl)-5-nitrophenyl]carbonyl}amino)benzoate

Cat. No.: B12493063
M. Wt: 484.5 g/mol
InChI Key: VBHRVRPAGXHZKQ-UHFFFAOYSA-N
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Description

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is a complex organic compound that features morpholine and nitrobenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE typically involves multi-step organic reactions. The process begins with the preparation of the nitrobenzamide intermediate, followed by the introduction of the morpholine groups through nucleophilic substitution reactions. The final step involves esterification to form the ethyl benzoate derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput reactors and continuous flow chemistry techniques to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group in the compound can undergo reduction to form amines.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The morpholine groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted morpholine derivatives.

Scientific Research Applications

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzamide group can participate in hydrogen bonding and electrostatic interactions, while the morpholine groups can enhance solubility and bioavailability. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-(MORPHOLIN-4-YL)PYRIDINE-4-CARBOXYLATE: Similar in structure but with a pyridine ring instead of a benzamide group.

    4-(2-MORPHOLIN-4-YLETHOXY)ANILINE: Contains a morpholine group attached to an aniline ring.

Uniqueness

ETHYL 2-(MORPHOLIN-4-YL)-5-[2-(MORPHOLIN-4-YL)-5-NITROBENZAMIDO]BENZOATE is unique due to the presence of both morpholine and nitrobenzamide groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C24H28N4O7

Molecular Weight

484.5 g/mol

IUPAC Name

ethyl 2-morpholin-4-yl-5-[(2-morpholin-4-yl-5-nitrobenzoyl)amino]benzoate

InChI

InChI=1S/C24H28N4O7/c1-2-35-24(30)20-15-17(3-5-22(20)27-9-13-34-14-10-27)25-23(29)19-16-18(28(31)32)4-6-21(19)26-7-11-33-12-8-26/h3-6,15-16H,2,7-14H2,1H3,(H,25,29)

InChI Key

VBHRVRPAGXHZKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCOCC3)N4CCOCC4

Origin of Product

United States

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